7-(4-methoxyphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
7-(4-methoxyphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with formamide to yield the desired triazolopyrimidine . The reaction is usually carried out under reflux conditions with an appropriate catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
7-(4-methoxyphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities and properties depending on the nature of the substituents.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promising anticancer, antimicrobial, and anti-inflammatory activities.
Agriculture: It has been evaluated for its effectiveness as an agricultural bactericide against pathogens such as Xanthomonas oryzae.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as phosphodiesterases and kinases, which play crucial roles in cellular signaling pathways.
Pathways Involved: By inhibiting these enzymes, the compound can modulate pathways involved in cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
- 7-(4-fluoro-2-methoxyphenyl)-2-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
7-(4-methoxyphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and properties. The presence of both methoxy and phenyl groups enhances its ability to interact with various molecular targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
7-(4-methoxyphenyl)-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c1-23-15-9-7-13(8-10-15)16-11-12-19-18-20-17(21-22(16)18)14-5-3-2-4-6-14/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECNUVLRQAOXBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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